molecular formula C9H10N2O2 B13014999 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B13014999
M. Wt: 178.19 g/mol
InChI Key: BOUMCQBREOWUEE-UHFFFAOYSA-N
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Description

4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that belongs to the class of furopyridines This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis to induce heterocyclization . The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the formation of the furan ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted furopyridines and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-1,1-dimethylfuro[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3,(H2,10,11)

InChI Key

BOUMCQBREOWUEE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=NC=C2)N)C(=O)O1)C

Origin of Product

United States

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